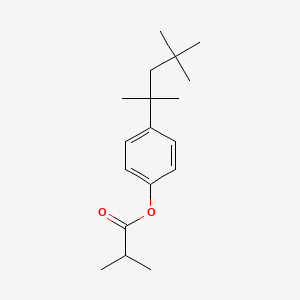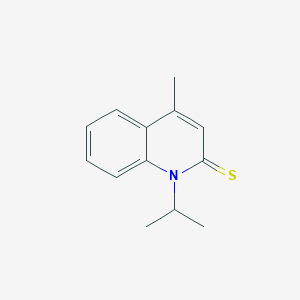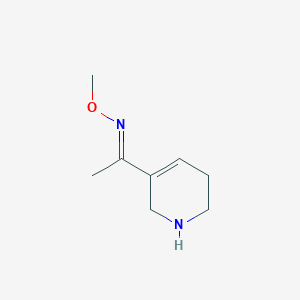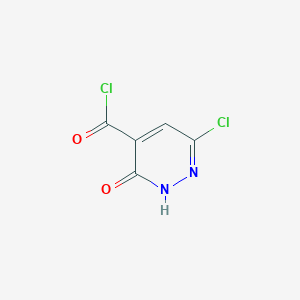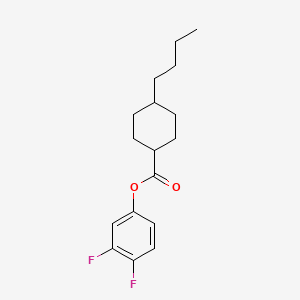
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane is a long-chain polyether compound It is characterized by its repeating ether groups (-O-) along the carbon backbone, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane typically involves the stepwise addition of ethylene oxide units to a suitable initiator. The reaction is usually carried out under controlled conditions to ensure the desired chain length and structure. Common initiators include alcohols or amines, which react with ethylene oxide in the presence of a catalyst such as potassium hydroxide or sodium methoxide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous polymerization processes. These processes involve the use of high-pressure reactors and precise control of temperature and pressure to achieve consistent product quality. The use of advanced catalysts and purification techniques ensures the removal of any unreacted monomers and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can break the ether linkages, leading to shorter chain compounds.
Substitution: The hydrogen atoms on the carbon backbone can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Shorter chain alcohols or hydrocarbons.
Substitution: Halogenated ethers or alkyl-substituted ethers.
Aplicaciones Científicas De Investigación
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polymerization and degradation processes.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of 2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane involves its interaction with molecular targets through its ether linkages. These linkages can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,5,8,11,14,17,20,23-Octaoxatriacontane: A shorter chain polyether with similar properties but different applications.
2,5,8,11,14,17,20,23,26,29,32-Dodecaoxatriacontane: A longer chain polyether with enhanced flexibility and different solubility characteristics.
Uniqueness
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane is unique due to its specific chain length and the balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and material properties.
Propiedades
Número CAS |
27867-19-2 |
|---|---|
Fórmula molecular |
C20H42O10 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C20H42O10/c1-21-3-5-23-7-9-25-11-13-27-15-17-29-19-20-30-18-16-28-14-12-26-10-8-24-6-4-22-2/h3-20H2,1-2H3 |
Clave InChI |
FDXQLPHYJKXLSO-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


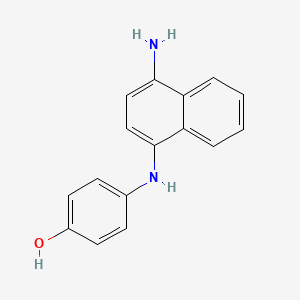
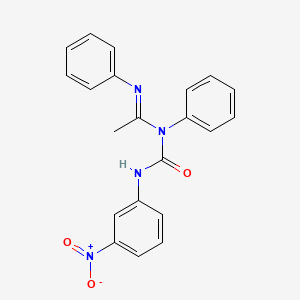
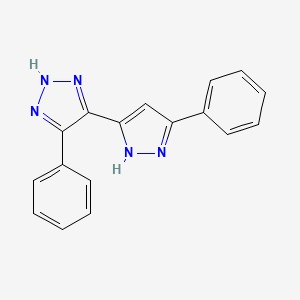
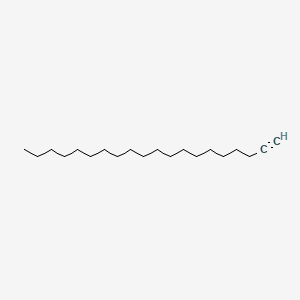
![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)

![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)

